Perfluoro(1,2-diethylcyclohexane)
Overview
Description
Perfluoro(1,2-diethylcyclohexane) is a useful research compound. Its molecular formula is C10F20 and its molecular weight is 500.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Perfluoro(1,2-diethylcyclohexane) is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS are believed to be the peroxisome proliferator receptors (PPRs), particularly the alpha subtype . PPRs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Mode of Action
The interaction of Perfluoro(1,2-diethylcyclohexane) with its targets involves the activation of peroxisome proliferator receptor alpha (PPRα). This activation is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The human relevance of this mechanism is uncertain .
Biochemical Pathways
The activation of PPRα by PFAS affects various biochemical pathways. RNA-sequencing studies have shown that PFAS exposure results in the differential expression of several genes . Upstream regulator analysis revealed that all three PFAS induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
They are resistant to metabolic degradation, which can lead to long biological half-lives .
Result of Action
The activation of PPRα by Perfluoro(1,2-diethylcyclohexane) can lead to several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro(1,2-diethylcyclohexane). For instance, the presence of other chemicals in the environment can affect its bioavailability and toxicity. Furthermore, the compound’s stability and resistance to degradation mean that it can persist in the environment for extended periods .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(5(17,18)9(25,26)27)2(12,6(19,20)10(28,29)30)4(15,16)8(23,24)7(21,22)3(1,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDOFOJJNOOWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681080 | |
Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75169-49-2 | |
Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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